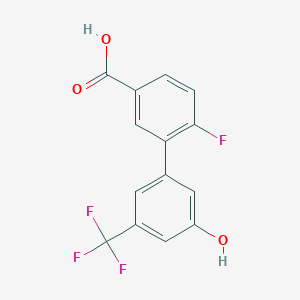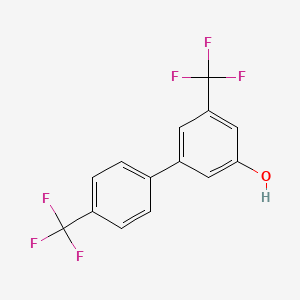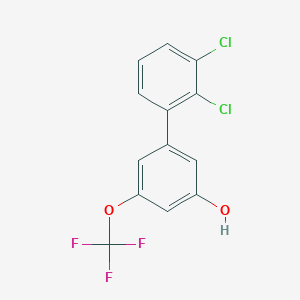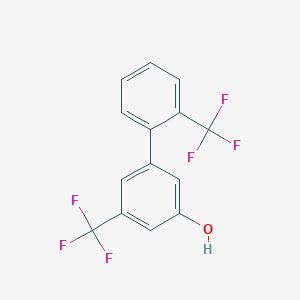
5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol, commonly known as 2-TFM, is a highly fluorinated phenol compound with a wide range of applications in scientific research. It is an important building block in the synthesis of various organic compounds, and its versatility makes it a valuable tool for scientists in various fields.
作用机制
The mechanism of action of 2-TFM is based on its ability to form strong hydrogen bonds with other molecules. The formation of these hydrogen bonds allows the molecule to interact with other molecules in a specific manner, which leads to the formation of new compounds. This interaction is further enhanced by the presence of fluorine atoms in the molecule, which increases the strength of the hydrogen bonds. In addition, the presence of fluorine atoms in the molecule also increases its solubility in a variety of solvents, which makes it easier to use in laboratory experiments.
Biochemical and Physiological Effects
2-TFM has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as to inhibit the growth of certain types of cancer cells. In addition, 2-TFM has been shown to have an inhibitory effect on the activity of certain enzymes, which can be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
The use of 2-TFM in laboratory experiments has several advantages. It is a highly versatile compound that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. The presence of fluorine atoms in the molecule can make it difficult to work with in certain reactions, and it is also sensitive to light, heat, and air.
未来方向
There are a number of potential future directions for the use of 2-TFM in scientific research. One potential direction is the development of new synthetic methods for the production of fluorinated compounds. Additionally, further research could be conducted into the biochemical and physiological effects of 2-TFM on cells and organisms, as well as its potential applications in the medical and pharmaceutical industries. Finally, further research could be conducted into the potential uses of 2-TFM in the synthesis of polymers and other materials.
合成方法
2-TFM can be synthesized using a variety of methods. The most common method is the Friedel-Crafts acylation reaction, which involves the reaction of a phenol with an acyl chloride in the presence of an aluminum chloride catalyst. This reaction produces a highly fluorinated phenol compound with a wide range of applications in scientific research. Other methods of synthesizing 2-TFM include the use of a Grignard reagent, a palladium-catalyzed reaction, and a palladium-catalyzed Suzuki coupling reaction.
科学研究应用
2-TFM has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of various fluorinated compounds, such as fluorinated alcohols, fluorinated amines, and fluorinated ethers. In addition, 2-TFM has been used in the synthesis of fluorinated polymers, which have applications in the medical, automotive, and electronics industries.
属性
IUPAC Name |
3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c15-13(16,17)9-5-8(6-10(21)7-9)11-3-1-2-4-12(11)14(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIHLWFRRBCLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686688 |
Source


|
| Record name | 2',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261789-84-7 |
Source


|
| Record name | 2',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

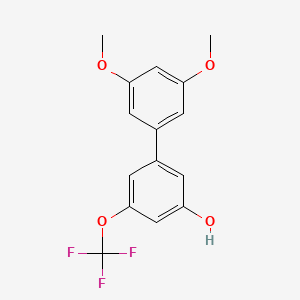
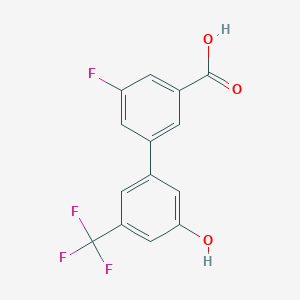

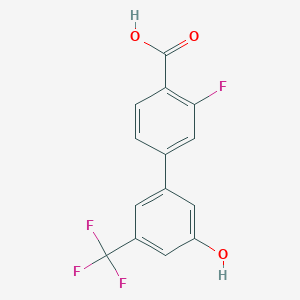
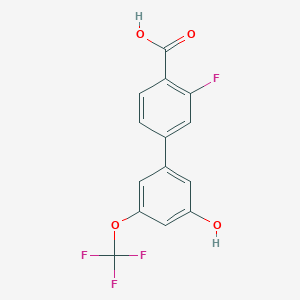
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)




